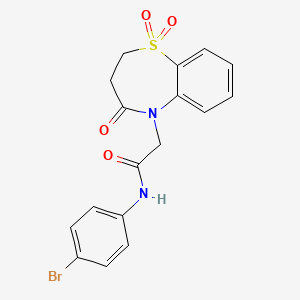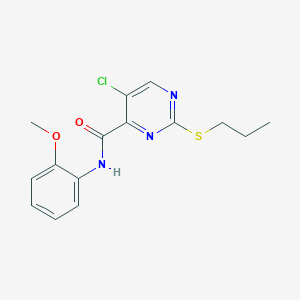![molecular formula C18H21NO5S B14993407 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14993407.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a methoxy group, and a furan ring, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the thiolane ring and the introduction of the methoxy and furan groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The methoxy and furan groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The thiolane ring and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXY-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the methoxy and furan groups, along with the thiolane ring, distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H21NO5S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H21NO5S/c1-13-3-6-17(24-13)11-19(15-9-10-25(21,22)12-15)18(20)14-4-7-16(23-2)8-5-14/h3-8,15H,9-12H2,1-2H3 |
InChI Key |
LPTKIQCUNBBGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,4-dimethoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14993328.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993333.png)
![(4E)-4-[(1-{3-[Bis(2-methylpropyl)amino]-2-hydroxypropyl}-1H-indol-3-YL)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B14993335.png)
![7-(3-fluorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993338.png)

![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993349.png)
![2-methyl-N-{3-[1-(2,4,6-trimethylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B14993356.png)
![7-(2-fluorophenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993359.png)
![1-(3-{[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B14993366.png)

![1-(4-fluorophenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993383.png)



